Azidotrimethyltin(IV)
Overview
Description
Azidotrimethyltin(IV), also known as trimethyltin azide, is an organotin compound with the molecular formula (CH₃)₃SnN₃. It is a white crystalline solid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its high reactivity and is often utilized in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidotrimethyltin(IV) can be synthesized through the reaction of trimethyltin chloride with sodium azide. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent any unwanted side reactions. The general reaction is as follows:
(CH3)3SnCl+NaN3→(CH3)3SnN3+NaCl
The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for azidotrimethyltin(IV) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Azidotrimethyltin(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Cycloaddition Reactions: Azidotrimethyltin(IV) can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or other nucleophiles in the presence of a suitable solvent.
Cycloaddition Reactions: Typically carried out in the presence of a catalyst like copper(I) iodide (CuI).
Reduction Reactions: Reducing agents like LiAlH₄ in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various organotin compounds depending on the nucleophile used.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Trimethyltin amine
Scientific Research Applications
Azidotrimethyltin(IV) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other organotin compounds
Mechanism of Action
The mechanism of action of azidotrimethyltin(IV) involves its high reactivity due to the presence of the azide group. The azide group can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis. In biological systems, azidotrimethyltin(IV) can interact with cellular components, potentially leading to the inhibition of cellular processes and induction of programmed cell death (apoptosis). The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Trimethylsilyl azide: Another organometallic azide compound with similar reactivity.
Trimethylstannyl azide: A closely related compound with similar chemical properties.
Comparison:
Properties
IUPAC Name |
azido(trimethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJRGDBEYARHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408376 | |
Record name | Azidotrimethyltin(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-03-2 | |
Record name | Azidotrimethylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azidotrimethyltin(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azido(trimethyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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